N-(3-Azetidinylmethyl)-acetamide hydrochloride
Overview
Description
N-(3-Azetidinylmethyl)-acetamide hydrochloride is a chemical compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the acetylaminomethyl group enhances its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetylaminomethylazetidine hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-2-aminopropanol with a base to form the azetidine ring.
Introduction of the Acetylaminomethyl Group: The acetylaminomethyl group can be introduced through the reaction of the azetidine ring with acetic anhydride and formaldehyde under acidic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of 3-acetylaminomethylazetidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(3-Azetidinylmethyl)-acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylaminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed:
Oxidation: Oxidized derivatives such as azetidine oxides.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted azetidine derivatives with different functional groups replacing the acetylaminomethyl group.
Scientific Research Applications
N-(3-Azetidinylmethyl)-acetamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-acetylaminomethylazetidine hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The acetylaminomethyl group plays a crucial role in binding to these targets, influencing the compound’s biological effects. The exact pathways and molecular targets vary depending on the specific application and context of use.
Comparison with Similar Compounds
Azetidine: The parent compound, lacking the acetylaminomethyl group.
3-Aminomethylazetidine: Similar structure but without the acetyl group.
3-Acetylazetidine: Lacks the aminomethyl group.
Comparison: N-(3-Azetidinylmethyl)-acetamide hydrochloride is unique due to the presence of both the acetyl and aminomethyl groups, which enhance its reactivity and potential for forming diverse derivatives. This dual functionality distinguishes it from other azetidine derivatives, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-(azetidin-3-ylmethyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5(9)8-4-6-2-7-3-6;/h6-7H,2-4H2,1H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUVQCSAAKBTLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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